molecular formula C15H17N3O3 B2875248 N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219906-64-5

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No.: B2875248
CAS No.: 1219906-64-5
M. Wt: 287.319
InChI Key: IMXLEFPMUBVZEJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxycyclopentylmethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, is reacted with oxalyl chloride to form N-(2-cyanophenyl)oxalamide.

    Introduction of the Hydroxycyclopentylmethyl Group: The intermediate is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the amide groups under basic conditions.

Major Products

    Oxidation: Formation of N1-(2-cyanophenyl)-N2-((1-oxocyclopentyl)methyl)oxalamide.

    Reduction: Formation of N1-(2-aminophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide.

    Substitution: Formation of various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions, while the hydroxycyclopentylmethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    N1-(2-cyanophenyl)-N2-((1-hydroxycyclohexyl)methyl)oxalamide: Contains a cyclohexyl instead of a cyclopentyl group, potentially altering its steric and electronic properties.

Uniqueness

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to the presence of both a hydroxy group and a cyclopentyl ring, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups provides a distinct profile compared to similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-9-11-5-1-2-6-12(11)18-14(20)13(19)17-10-15(21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLEFPMUBVZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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